Apohyoscine
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Overview
Description
Apohyoscine is a monocarboxylic acid.
Scientific Research Applications
Tricyclic Products Formation
The compound has been utilized in the synthesis of tricyclic products. In a study, its reaction with ethyl diazoacetate in the presence of Cu(acac)2 led to the formation of tricyclic adducts. This highlights its potential in creating complex molecular structures useful in various chemical syntheses (Mara, Singh, Thomas, & Williams, 1982).
Reactivity Studies
Research has also focused on the effects of β-substituents with respect to the azido group on the reactivity of derivatives of this compound. This is crucial in understanding the stability and reactivity of such compounds under different conditions, which can be vital in chemical synthesis and drug design (Gimalova, Khalikova, Egorov, Fatkullina, Mustafin, & Miftakhov, 2013).
Synthesis of Homoconduritols
The compound has been used in the synthesis of new homoconduritols and homoaminoconduritols, which are significant in the field of organic chemistry for the development of new molecules with potential biological activity (Kaya, Şengül, Menzek, Şahin, & Gür, 2016).
NMR Studies
There have been comprehensive 1D and 2D NMR studies of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones, including derivatives of this compound. Such studies are crucial for determining the structural and stereochemical information of these complex molecules (Park, Jeong, & Parthiban, 2011).
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13?,14?,15-,16+ |
InChI Key |
JJNVDCBKBUSUII-SVFSVNPNSA-N |
Isomeric SMILES |
CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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